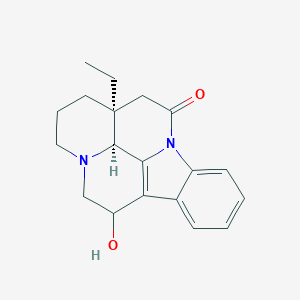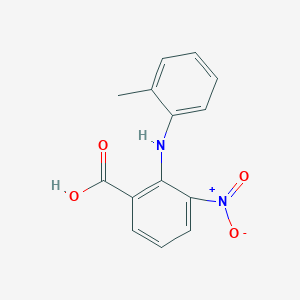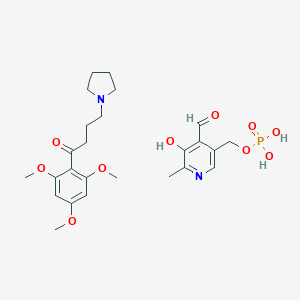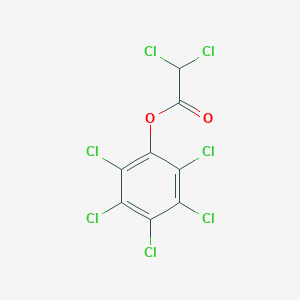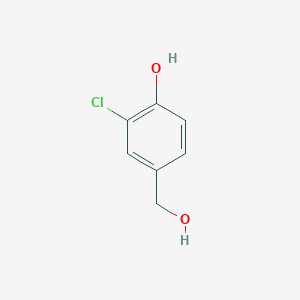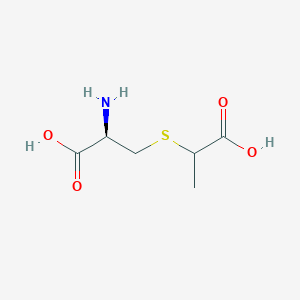
S-(1-Carboxyethyl)cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(1-Carboxyethyl)cysteine, also known as CE-Cys, is a naturally occurring amino acid derivative that is formed by the reaction of cysteine with acetaldehyde. It is a biomarker of alcohol consumption and has been studied extensively for its potential use in diagnosing and treating alcohol-related diseases.
Mécanisme D'action
S-(1-Carboxyethyl)cysteine is thought to exert its effects by modulating oxidative stress and inflammation in the body. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Effets Biochimiques Et Physiologiques
S-(1-Carboxyethyl)cysteine has been shown to have a number of biochemical and physiological effects in the body. It has been shown to protect against alcohol-induced liver damage by reducing oxidative stress and inflammation, and by increasing the activity of antioxidant enzymes. S-(1-Carboxyethyl)cysteine has also been shown to have anti-inflammatory effects in the pancreas, and to protect against alcohol-induced pancreatitis. In addition, S-(1-Carboxyethyl)cysteine has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
S-(1-Carboxyethyl)cysteine has several advantages for lab experiments. It is a stable and easily detectable biomarker of alcohol consumption, and can be measured using HPLC or mass spectrometry. S-(1-Carboxyethyl)cysteine is also relatively inexpensive and easy to synthesize. However, S-(1-Carboxyethyl)cysteine has some limitations for lab experiments. It is not specific to alcohol consumption, and can be elevated in individuals with liver disease or other conditions. In addition, the synthesis of S-(1-Carboxyethyl)cysteine can be complicated by the formation of its isomer, NE-Cys.
Orientations Futures
There are several areas of future research for S-(1-Carboxyethyl)cysteine. One area is the development of more specific and sensitive assays for S-(1-Carboxyethyl)cysteine, which could improve its diagnostic and therapeutic potential. Another area is the investigation of S-(1-Carboxyethyl)cysteine as a potential therapeutic agent for other diseases, such as diabetes and cancer. Finally, the role of S-(1-Carboxyethyl)cysteine in modulating the gut microbiome and its potential effects on overall health and disease should be further explored.
Conclusion:
S-(1-Carboxyethyl)cysteine is a promising biomarker of alcohol consumption and a potential therapeutic agent for alcohol-related diseases. Its biochemical and physiological effects make it an attractive target for further research, and its relatively simple synthesis method and low cost make it an accessible tool for lab experiments. Further research is needed to fully understand the potential diagnostic and therapeutic applications of S-(1-Carboxyethyl)cysteine.
Méthodes De Synthèse
S-(1-Carboxyethyl)cysteine can be synthesized by reacting cysteine with acetaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields a mixture of S-(1-Carboxyethyl)cysteine and its isomer, N-(1-carboxyethyl)cysteine (NE-Cys), which can be separated using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
S-(1-Carboxyethyl)cysteine has been studied extensively for its potential use as a biomarker of alcohol consumption and as a diagnostic tool for alcohol-related diseases such as alcoholic liver disease (ALD) and alcoholic pancreatitis. S-(1-Carboxyethyl)cysteine levels in blood and urine have been found to be significantly elevated in individuals who consume alcohol, and can be used to distinguish between heavy and moderate drinkers. S-(1-Carboxyethyl)cysteine has also been studied for its potential therapeutic use in treating alcohol-related diseases.
Propriétés
Numéro CAS |
104640-54-2 |
|---|---|
Nom du produit |
S-(1-Carboxyethyl)cysteine |
Formule moléculaire |
C6H11NO4S |
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(1-carboxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H11NO4S/c1-3(5(8)9)12-2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 |
Clé InChI |
XKJVJNYVDMIBRQ-BKLSDQPFSA-N |
SMILES isomérique |
CC(C(=O)O)SC[C@@H](C(=O)O)N |
SMILES |
CC(C(=O)O)SCC(C(=O)O)N |
SMILES canonique |
CC(C(=O)O)SCC(C(=O)O)N |
Synonymes |
1-CE-Cys S-(1-carboxyethyl)-L-Cys S-(1-carboxyethyl)cysteine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



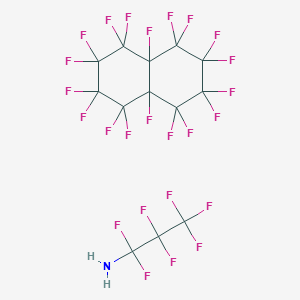
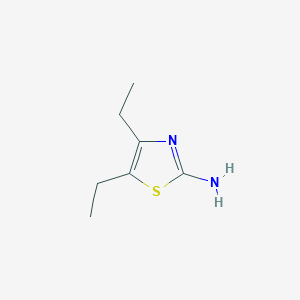
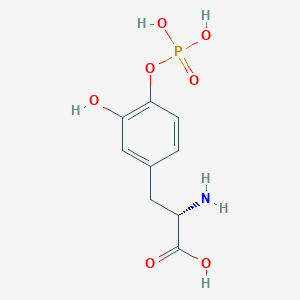
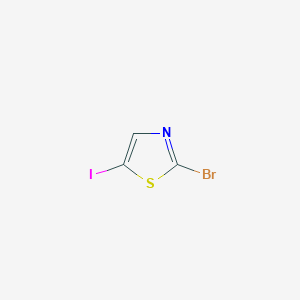
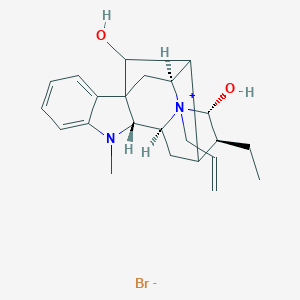
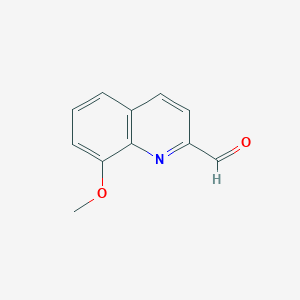
![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)](/img/structure/B8541.png)
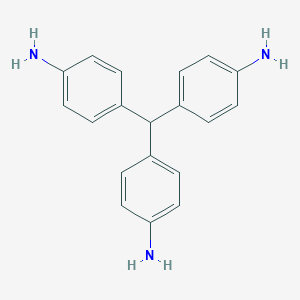
![2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane](/img/structure/B8548.png)
